![molecular formula C6H2Cl2N2 B169704 5,6-Dichloropyridine-2-carbonitrile CAS No. 185107-64-6](/img/structure/B169704.png)
5,6-Dichloropyridine-2-carbonitrile
Overview
Description
5,6-Dichloropyridine-2-carbonitrile is a chemical compound with the molecular formula C6H2Cl2N2 and a molecular weight of 173 g/mol . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for 5,6-Dichloropyridine-2-carbonitrile is 5,6-dichloro-2-pyridinecarbonitrile . The InChI code is 1S/C6H2Cl2N2/c7-5-2-1-4(3-9)10-6(5)8/h1-2H .
Physical And Chemical Properties Analysis
5,6-Dichloropyridine-2-carbonitrile is a powder at room temperature .
Scientific Research Applications
Synthesis and Spectroscopic Analysis
Synthesis Protocols and Structural Analysis : Pyridine derivatives, similar to 5,6-Dichloropyridine-2-carbonitrile, have been synthesized using novel protocols, with their structures analyzed via X-ray diffraction and spectroscopic methods. These compounds exhibit unique structural features and form various hydrogen bonds, contributing to their supramolecular structure (Tranfić et al., 2011).
Optical and Spectroscopic Properties : Studies on pyridine derivatives have included analyzing their absorption and fluorescence spectra in different solvents and temperatures, providing insight into their optical properties. These characteristics are essential for understanding the behavior of such compounds in various environments (Jukić et al., 2010).
Applications in Chemistry and Materials Science
Heterocyclic Chemistry : Research has explored the chemical reactivity of related carbonitrile compounds under nucleophilic conditions, leading to the formation of diverse heterocyclic systems. This has implications for the development of novel compounds with potential applications in various fields of chemistry (Ibrahim & El-Gohary, 2016).
Development of Optoelectronic Devices : Pyridine derivatives have been used to study the diode characteristics and optical functions of materials, indicating their potential in the fabrication of optoelectronic devices. Their electronic properties, such as energy gaps and diode parameters, are crucial for such applications (Zedan et al., 2020).
Synthesis of Trifluoromethylated N-heterocycles : Compounds like 5,6-Dichloropyridine-2-carbonitrile serve as versatile intermediates for synthesizing trifluoromethylated N-heterocycles. These synthesized compounds have diverse applications, particularly in pharmaceutical chemistry (Channapur et al., 2019).
Potential Applications in Photopolymerization
- Photopolymerization Processes : Certain pyridine-3-carbonitrile derivatives demonstrate significant efficiency in photopolymerization processes. These compounds can act as sensors and co-initiators in such processes, showcasing their applicability in materials science and engineering (Ortyl et al., 2019).
Safety and Hazards
5,6-Dichloropyridine-2-carbonitrile is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It is known that dichloropyridine derivatives are commonly used in the synthesis of various pharmaceuticals, suggesting that their targets could be diverse depending on the specific derivative .
Mode of Action
Dichloropyridine derivatives are often used as intermediates in chemical synthesis, suggesting that their mode of action may involve interactions with various biochemical targets .
Biochemical Pathways
As an intermediate in chemical synthesis, it’s likely that the compound could be involved in a variety of biochemical pathways depending on the final product .
Pharmacokinetics
As a synthetic intermediate, its pharmacokinetic properties would likely depend on the specific context of its use .
Result of Action
As a synthetic intermediate, its effects would likely be dependent on the final product and its specific biological targets .
Action Environment
As a synthetic intermediate, these factors would likely depend on the specific conditions of the chemical reactions in which it is used .
properties
IUPAC Name |
5,6-dichloropyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2/c7-5-2-1-4(3-9)10-6(5)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRSZXQBFCYYKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C#N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40614261 | |
Record name | 5,6-Dichloropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40614261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dichloropyridine-2-carbonitrile | |
CAS RN |
185107-64-6 | |
Record name | 5,6-Dichloropyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40614261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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